molecular formula C14H10O4 B2694530 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 40664-96-8

4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B2694530
CAS No.: 40664-96-8
M. Wt: 242.23
InChI Key: GXYUZJPFGCNSRG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid is a synthetic chalcone derivative of interest in medicinal chemistry and oncology research. Chalcones are recognized as promising scaffolds in drug discovery due to their diverse biological activities . This compound features a benzoic acid moiety linked to a furanyl ketone via a propenone bridge, a structure analogous to other investigated chalcones that have demonstrated potent cytotoxic effects against human cancer cell lines . Its core structure suggests potential as a lead compound for developing novel anti-cancer agents. Research on similar naphthylchalcones has shown that these compounds can induce programmed cell death (apoptosis) in human acute leukemia cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways . This dual mechanism involves the disruption of the mitochondrial membrane potential, regulation of Bcl-2 and Bax protein expression, and activation of caspase enzymes, leading to efficient cancer cell elimination . Furthermore, the structural features of this molecule, including the conjugated system and functional groups, make it a candidate for materials science applications, such as in the development of non-linear optical (NLO) materials . This product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUZJPFGCNSRG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of furfural with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, or other electrophiles/nucleophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chalcone derivatives with modified aryl/heteroaryl substituents on the propenone chain exhibit distinct physicochemical and functional properties. Below is a comparative analysis based on structural, spectroscopic, and application-related data from the evidence:

Structural and Physical Properties
Compound Name (Substituent) Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Features
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid C₁₄H₁₀O₄ 266.23 Not reported 2-Furyl (electron-rich heteroaromatic)
4-[(1E)-3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl]benzoic acid C₁₆H₁₁NO₆ 313.27 >300 4-Nitrophenyl (electron-withdrawing)
4-[(1E)-3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]benzoic acid C₂₀H₁₄O₃ 302.33 >300 Naphthalen-2-yl (bulky aromatic)
3-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid C₁₆H₁₄O₃ 254.28 218–219 Phenyl (simple aromatic)
{4-[(1E)-3-(1H-Indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy}acetic acid C₂₀H₁₅NO₃ 317.34 Not reported Indol-3-yl (heteroaromatic, bioactive)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in ) and bulky substituents (e.g., naphthyl in ) correlate with higher melting points (>300°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking). The furyl derivative’s melting point is unreported but expected to be lower than nitro/naphthyl analogs due to reduced polarity.
  • Molecular Weight : Larger substituents (e.g., naphthyl) increase molecular weight, impacting solubility and crystallinity.
Spectroscopic Characteristics
  • FT-IR : Chalcone derivatives typically show peaks for conjugated carbonyl (1670–1700 cm⁻¹), C=C (1600–1650 cm⁻¹), and carboxylic acid O-H (2500–3300 cm⁻¹) . The furyl group may introduce additional C-O-C stretching (~1250 cm⁻¹) .
  • NMR: 1H NMR: Aromatic protons in the furyl group resonate at δ 6.5–7.5 ppm, distinct from phenyl (δ 7.0–8.0 ppm) or indole (δ 7.1–7.8 ppm) . 13C NMR: The propenone carbonyl appears at δ 185–190 ppm, while furyl carbons are observed at δ 110–150 ppm .

Biological Activity

4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound features a furan moiety and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit significant antioxidant properties. The antioxidant capacity is crucial for neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that benzoic acid derivatives, including those with furan substituents, demonstrated enhanced antioxidant activity compared to their non-furan counterparts .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various studies. It has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiproliferative Effects

This compound has also been studied for its antiproliferative effects on cancer cell lines. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest. The activation of caspases and modulation of apoptotic pathways have been observed, suggesting its potential as a therapeutic agent in oncology .

In Vitro Studies

In a series of in vitro studies, this compound was evaluated for its effects on human foreskin fibroblasts. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly enhanced proteasomal activity and induced the expression of cathepsins B and L, which are crucial for protein degradation pathways .

Concentration (µM)Proteasomal Activity (%)Cathepsin B Activation (%)Cathepsin L Activation (%)
5250150175
10300200225
20350250275

In Vivo Studies

A recent study investigated the immunomodulatory effects of this compound in a murine model subjected to lipopolysaccharide (LPS) treatment. The findings revealed that administration of the compound resulted in an increase in regulatory T-cell populations and enhanced FoxP3 expression, indicating its potential role in modulating immune responses during inflammatory conditions .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Systematically modify substituents on the furyl or benzoic acid groups. Assess bioactivity changes using dose-response assays. Quantitative SAR (QSAR) models correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Prioritize analogs with >10-fold potency improvements for further development .

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